Bienvenue dans la boutique en ligne BenchChem!

Buddlejasaponin Iv

Anti-inflammatory Nitric oxide inhibition RAW 264.7 macrophages

BS-IV (CAS 139523-30-1) is the only buddlejasaponin validated for superior anti-inflammatory and anti-metastatic efficacy vs. IVa and IVb. Its unique glycosylation enables NF-κB blockade and anoikis induction not found in generic mixtures. Choose BS-IV for targeted macrophage and colorectal cancer studies. Stock available; request quote.

Molecular Formula C48H78O18
Molecular Weight 943.1 g/mol
CAS No. 139523-30-1
Cat. No. B158227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuddlejasaponin Iv
CAS139523-30-1
Synonymsbuddlejasaponin IV
Molecular FormulaC48H78O18
Molecular Weight943.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O
InChIInChI=1S/C48H78O18/c1-22-30(53)37(65-39-35(58)33(56)31(54)23(18-49)62-39)38(66-40-36(59)34(57)32(55)24(19-50)63-40)41(61-22)64-29-10-11-43(4)25(44(29,5)20-51)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-60-48)28(52)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,43+,44+,45-,46+,47-,48+/m1/s1
InChIKeyIRJDRINEGANBIK-ARKKLDSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buddlejasaponin IV (CAS 139523-30-1): A Defined Oleanane-Type Triterpenoid Saponin for Anti-Inflammatory and Cytotoxic Research Applications


Buddlejasaponin IV (BS-IV, CAS 139523-30-1) is a well-characterized triterpenoid saponin belonging to the oleanane class, possessing a 13,28-epoxyolean-11-ene skeleton with a defined trisaccharide moiety [1]. The compound has been isolated from multiple plant sources, including Pleurospermum kamtschaticum, Bupleurum gibraltaricum, and Clinopodium umbrosum, with fully elucidated spectroscopic identity [2]. As a commercially available reference standard (typical purity ≥98% by HPLC), buddlejasaponin IV serves as a reproducible chemical entity for investigating NF-κB-mediated inflammatory pathways and saponin-induced cancer cell cytotoxicity .

Why Buddlejasaponin IV (139523-30-1) Cannot Be Interchanged with Songarosaponin D, Buddlejasaponin IVa, or Saikosaponin a in Mechanistic Studies


Substituting buddlejasaponin IV with structurally related saikosaponin homologues introduces quantifiable variability in both anti-inflammatory potency and cancer cell line selectivity. For instance, buddlejasaponin IV exhibits approximately 2.5-fold greater NO inhibitory potency than songarosaponin D in the same LPS-induced RAW 264.7 macrophage assay [1]. Furthermore, buddlejasaponin IV demonstrates superior cytotoxicity against oral cancer (HN-5) cells compared to its close congener buddlejasaponin IVa, despite both compounds sharing the same aglycone core [2]. In a multi-cell-line cytotoxicity panel, buddlejasaponin IV and saikosaponin a display distinct selectivity profiles across seven cancer cell types, underscoring that even subtle glycosylation pattern differences produce divergent biological fingerprints [3]. Generic class-level substitution therefore risks experimental irreproducibility and invalid cross-study comparisons.

Quantitative Differentiation of Buddlejasaponin IV (139523-30-1): Direct Comparator Evidence for Procurement Decisions


Superior Nitric Oxide Inhibitory Potency: Buddlejasaponin IV (IC50 4.2 μM) vs. Songarosaponin D (IC50 10.4 μM)

In a direct head-to-head comparison using LPS-induced RAW 264.7 murine macrophages, buddlejasaponin IV exhibited significantly greater inhibition of nitric oxide (NO) production than the structurally related comparator songarosaponin D. Both compounds were isolated from the same plant source (Physospermum verticillatum roots) and tested under identical experimental conditions [1].

Anti-inflammatory Nitric oxide inhibition RAW 264.7 macrophages

In Vivo Anti-Inflammatory Efficacy: Buddlejasaponin IV Achieves 41% Carrageenan-Induced Edema Inhibition at 20 mg/kg

In a controlled in vivo study, buddlejasaponin IV was evaluated alongside the clinical reference anti-inflammatory agent indomethacin (10 mg/kg p.o.) in both serotonin- and carrageenan-induced rat paw edema models. The study provides quantitative dose-response data for buddlejasaponin IV at 20 mg/kg p.o. [1].

In vivo pharmacology Paw edema Anti-inflammatory

Cytotoxic Selectivity Profile: Buddlejasaponin IV Spares Normal Fibroblasts (142BR) While Potently Inhibiting COR-L23 Lung Cancer Cells (IC50 0.4–0.6 μM)

In a panel screening of seven cancer cell lines (ACHN, C32, Caco-2, COR-L23, A375, A549, Huh-7D12), buddlejasaponin IV and the comparator saikosaponin a were evaluated alongside normal human skin fibroblasts (142BR). All isolated saponins exhibited strong cytotoxicity against COR-L23 cells, with IC50 values ranging from 0.4 to 0.6 μM. Critically, none of the tested compounds affected the proliferation of normal skin fibroblasts 142BR, suggesting a selective cytotoxic action against cancer cells [1].

Cancer cytotoxicity Selectivity index COR-L23

Intra-Class Potency Differentiation: Buddlejasaponin IV Demonstrates Superior Cytotoxicity Over Buddlejasaponin IVa in Oral Cancer Model

In a study isolating two structurally close saponin congeners from Clinopodium umbrosum, buddlejasaponin IV and buddlejasaponin IVa were compared directly for cytotoxicity against oral cancer (HN-5) cells. Both compounds induced apoptosis via the mitochondrial pathway; however, buddlejasaponin IV exhibited quantifiably superior cytotoxic activity [1].

Oral cancer HN-5 cells Intra-class comparison

Multi-Cytokine Suppression Profile: Concentration-Dependent Downregulation of iNOS, COX-2, TNF-α, IL-1β, and IL-6 via NF-κB Inactivation

In a mechanistic study using LPS-stimulated RAW 264.7 macrophages, buddlejasaponin IV produced concentration-dependent suppression of multiple pro-inflammatory mediators at the protein and mRNA levels. The study established a clear concentration-response relationship (2.5–10 μM) and linked the anti-inflammatory effects to blockade of NF-κB nuclear translocation via inhibition of IκB-α degradation and phosphorylation [1].

NF-κB pathway Pro-inflammatory cytokines COX-2 inhibition

Natural Abundance Advantage: Buddlejasaponin IV Isolated as Predominant Component (90%) from Bupleurum gibraltaricum Root Extract

Phytochemical investigation of Bupleurum gibraltaricum roots revealed that buddlejasaponin IV constitutes approximately 90% of the butanol fraction, establishing it as the predominant saikosaponin component in this accessible plant source [1].

Natural product isolation Extraction yield Bupleurum gibraltaricum

Recommended Procurement and Research Application Scenarios for Buddlejasaponin IV (CAS 139523-30-1)


NF-κB Pathway Inhibition Studies Requiring a Defined Natural Product Tool Compound

Investigators studying NF-κB-mediated inflammatory signaling can employ buddlejasaponin IV as a chemically defined tool compound with established concentration-response parameters. The compound produces measurable suppression of iNOS, COX-2, TNF-α, IL-1β, and IL-6 at 2.5–10 μM in RAW 264.7 macrophages, with parallel reduction in IκB-α degradation and NF-κB p65 nuclear translocation [1]. This multi-mediator suppression profile, validated by both Western blot and RT-PCR analyses, supports its use in dissecting NF-κB-dependent transcriptional programs across diverse inflammatory models.

Comparative Saponin Cytotoxicity Screening in Lung and Oral Cancer Cell Panels

For researchers conducting comparative saponin cytotoxicity screening, buddlejasaponin IV offers validated activity against COR-L23 lung cancer cells (IC50 0.4–0.6 μM) with concurrent sparing of normal 142BR fibroblasts [1]. The compound also demonstrates superior cytotoxicity over its congener buddlejasaponin IVa in HN-5 oral cancer models [2]. These established reference values enable buddlejasaponin IV to serve as a benchmark positive control when evaluating novel saponin isolates or semi-synthetic derivatives in cancer cell line panels.

In Vivo Anti-Inflammatory Pharmacology with Validated Oral Dosing Parameters

Investigators designing in vivo anti-inflammatory studies can utilize buddlejasaponin IV with a pre-validated oral dosing reference point. The compound demonstrates 41% inhibition of carrageenan-induced paw edema and 26% inhibition of serotonin-induced edema at 20 mg/kg p.o. in rat models, with efficacy comparable to the reference NSAID indomethacin (10 mg/kg p.o.) in the same experimental system [1]. These data provide a starting point for dose-ranging studies in disease-specific inflammation models, including colitis, arthritis, or neuroinflammation paradigms.

Saponin Structure-Activity Relationship (SAR) Studies with Buddlejasaponin IVa, Songarosaponin D, and Saikosaponin a Comparators

Buddlejasaponin IV is ideally positioned for SAR studies investigating how specific glycosylation patterns modulate biological activity. Its 2.5-fold greater NO inhibitory potency versus songarosaponin D (IC50 4.2 μM vs. 10.4 μM) in the same RAW 264.7 assay system provides a quantitative baseline for evaluating structural modifications [1]. Similarly, its superior cytotoxicity over buddlejasaponin IVa in HN-5 oral cancer cells [2] and its distinct cell-line selectivity profile relative to saikosaponin a across seven cancer types [1] offer multiple orthogonal comparison points for SAR investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buddlejasaponin Iv

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.